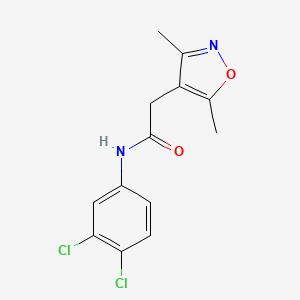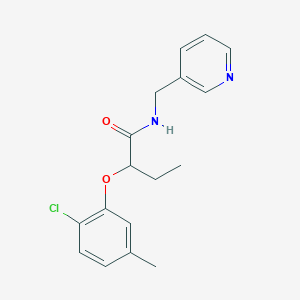
N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide
説明
Synthesis Analysis
The synthesis of N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide involves several steps, typically starting from basic organic synthesis techniques such as amidation, acylation, or condensation reactions. These methods often require the use of catalysts and specific reagents to introduce the isoxazolyl and dichlorophenyl groups into the acetamide backbone. While specific synthesis routes for this compound are not detailed in the provided references, similar compounds have been synthesized through reactions involving chlorobenzaldehyde derivatives, suggesting potential pathways for its synthesis (Yu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves X-ray crystallography, NMR spectroscopy, and computational methods to determine the conformation, bonding, and overall geometry of the molecule. The presence of dichlorophenyl and isoxazolyl groups influences the electronic distribution and spatial orientation of the molecule, affecting its reactivity and physical properties. While the specific molecular structure details of N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide are not provided, studies on similar acetamides reveal complex hydrogen-bonding patterns and conformational preferences (Gowda et al., 2007).
Chemical Reactions and Properties
Acetamides like N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitution, influenced by the electron-withdrawing effects of the dichlorophenyl group and the electron-donating effects of the dimethyl-isoxazolyl group. These reactions can be exploited to further modify the compound or to understand its reactivity patterns. Studies on similar molecules have explored their reactivity, highlighting the role of acetamide functionalities in organic synthesis and chemical transformations (Arjunan et al., 2012).
Physical Properties Analysis
The physical properties of N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide, such as melting point, solubility, and crystallinity, are directly influenced by its molecular structure. The dichlorophenyl and isoxazolyl groups can affect the compound's polarity, solubility in various solvents, and crystalline form. While specific data for this compound are not provided, related acetamides have been characterized by their solid-state structures and solubility profiles, offering insights into their physical behavior (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by its functional groups. The acetamide group, in particular, is known for its reactivity in nucleophilic acyl substitution reactions, while the substituents may confer additional reactivity patterns. Research on similar compounds has explored their reactivity, providing a foundation for understanding the chemical behavior of N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide (Duran & Canbaz, 2013).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-10(8(2)19-17-7)6-13(18)16-9-3-4-11(14)12(15)5-9/h3-5H,6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYMKSDHGRGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835726.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4835736.png)

![2-[6-oxo-5-(3-phenyl-2-propen-1-ylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4835753.png)
![N-(2,4-dimethylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4835756.png)
![2-[2-(allyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4835758.png)
![3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835775.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4835790.png)
![3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4835796.png)

![4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4835820.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4835830.png)
![2-iodo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4835831.png)